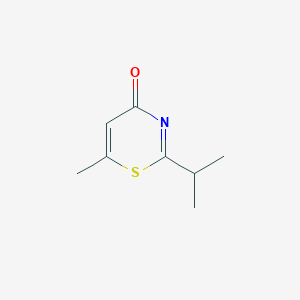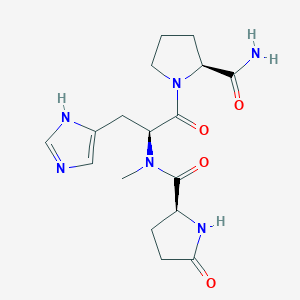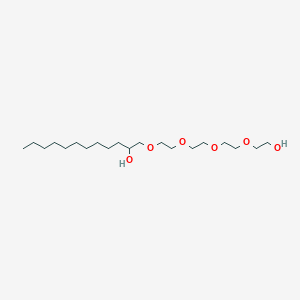
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is a complex organic compound that features a combination of functional groups, including a butoxyphenyl group, an acetylhydroxylamine moiety, and a sulfonate-pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine typically involves multiple steps, starting with the preparation of the butoxyphenylacetylhydroxylamine intermediate. This intermediate is then reacted with sulfonate-pyridine under specific conditions to yield the final product. Common reagents used in these reactions include hydroxylamine-O-sulfonic acid and various chlorinated azoles and azines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative coupling of thiols and amines, which has been shown to be an efficient method for synthesizing structurally diverse sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can yield hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypervalent iodine reagents, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce hydroxylamine derivatives .
Aplicaciones Científicas De Investigación
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the hydroxylamine moiety can participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylamine-O-sulfonates and sulfonamide derivatives, such as:
- Hydroxylamine-O-sulfonic acid
- Sulfenamides
- Sulfinamides
Uniqueness
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
77372-66-8 |
|---|---|
Fórmula molecular |
C17H22N2O6S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[[2-(4-butoxyphenyl)acetyl]amino] sulfate;pyridin-1-ium |
InChI |
InChI=1S/C12H17NO6S.C5H5N/c1-2-3-8-18-11-6-4-10(5-7-11)9-12(14)13-19-20(15,16)17;1-2-4-6-5-3-1/h4-7H,2-3,8-9H2,1H3,(H,13,14)(H,15,16,17);1-5H |
Clave InChI |
QCPBTFPMLVRNGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(=O)NOS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


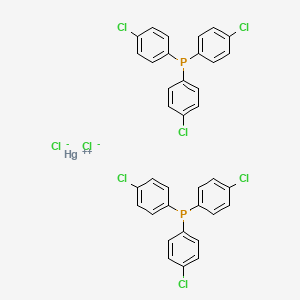

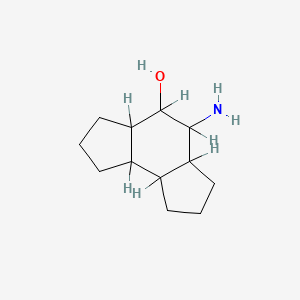
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)


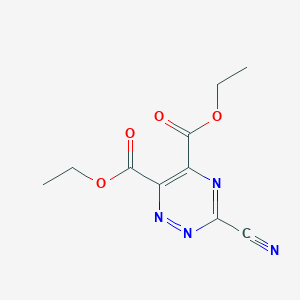
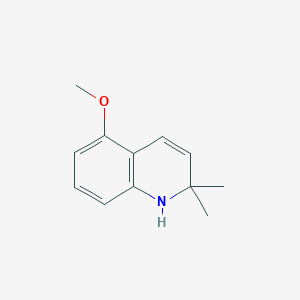

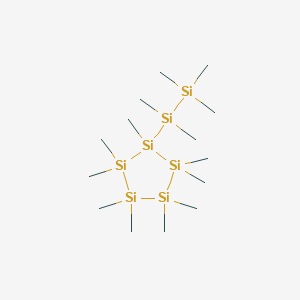
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
